Product packaging for Rankinidine(Cat. No.:CAS No. 106466-66-4)

Rankinidine

Cat. No.: B1678811
CAS No.: 106466-66-4
M. Wt: 340.4 g/mol
InChI Key: ZXRGGMATGWCUBP-ZJQJSZDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rankinidine ( 106466-66-4) is a natural alkaloid compound isolated from the plant Gelsemium elegans . With a molecular formula of C₂₀H₂₄N₂O₃ and a molecular weight of 340.4 g/mol, it is provided with a high purity of >98% as confirmed by HPLC analysis . The compound's complex structure is defined by its IUPAC name, (7Z)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one . As a constituent of Gelsemium elegans , a plant known for its physiologically active components, this compound is of significant interest in natural product research and pharmacological screening. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers can request comprehensive analytical data, including NMR and mass spectroscopy, to confirm the structure and purity of the compound for their studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O3 B1678811 Rankinidine CAS No. 106466-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7Z)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-12-10-21-16-9-20(18-8-13(12)14(16)11-25-18)15-6-4-5-7-17(15)22(24-2)19(20)23/h3-7,13-14,16,18,21H,8-11H2,1-2H3/b12-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRGGMATGWCUBP-KGVSQERTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106466-66-4
Record name Rankinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106466664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Structural Elucidation and Analog Characterization

Methodological Approaches for Structural Determination of Rankinidine

The structural elucidation of this compound relies heavily on advanced spectroscopic methods that provide detailed information about its atomic composition, connectivity, and stereochemistry.

The foundational framework of this compound was established using a suite of spectroscopic and spectrometric techniques. nih.govacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For this compound, mass spectrometry established a molecular ion peak at m/z 340. acs.org This corresponds to the molecular formula C₂₀H₂₄N₂O₃. The fragmentation pattern observed in the mass spectrum provides further clues about the molecule's substructures. A recent study utilizing high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (LC/QTOF) further explored its fragmentation, identifying key metabolic pathways which can also inform an understanding of its core structure. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the functional groups present in the this compound molecule. The spectrum for this compound showed characteristic absorption bands at 3300 cm⁻¹ (indicating N-H or O-H stretching), and strong absorptions at 1722, 1716, and 1698 cm⁻¹ which are indicative of carbonyl groups (C=O), a hallmark of the oxindole (B195798) core and other ester or ketone functionalities. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) spectroscopy has been the most powerful tool in deciphering the precise structure of this compound. acs.org By analyzing the chemical shifts, coupling constants, and multiplicities of the proton signals, researchers can map out the proton environment throughout the molecule. The initial analysis of this compound's ¹H-NMR spectrum revealed signals corresponding to aromatic protons, protons on the ethylidene group, and various protons within the complex polycyclic core. acs.org Due to the instability of the compound at the time of its discovery, ¹³C-NMR data was not initially available. acs.org

A key strategy in solving the structure of this compound was the direct comparison of its spectral data with that of Humantenirine (B1246311), a known and structurally similar alkaloid isolated from the same plant, Gelsemium rankinii. nih.govacs.org

This comparative approach is highly effective because structural similarities lead to recognizable patterns in NMR and MS data, while structural differences produce distinct, identifiable variations. The ¹H-NMR spectra of this compound and Humantenirine were found to be remarkably similar, indicating they shared the same fundamental oxindole skeleton. acs.org

The critical difference identified between the two compounds was the absence of a signal for an N-methyl (N-CH₃) group in the spectrum of this compound. In Humantenirine, this signal appears at 2.34 ppm. Its absence in this compound's spectrum was the definitive evidence that this compound is the N-demethylated analog of Humantenirine. acs.org This single difference accounts for the mass difference between the two molecules and was the final piece of evidence needed to confirm the structure of this compound. acs.org

¹H-NMR Data Comparison of this compound and Humantenirine (360 MHz, CDCl₃) acs.org
Proton AssignmentThis compound (δ ppm, multiplicity, J in Hz)Humantenirine (δ ppm, multiplicity, J in Hz)Structural Implication
N(1)-H--Key difference confirming this compound as the N-demethyl analog of Humantenirine.
N(1)-CH₃Absent2.34, s
H-53.80, dd, 12.0, 5.03.79, dd, 12.0, 5.0Shared signals indicating identical core structures.
H-6α2.03, m2.02, m
H-97.30, d, 7.57.30, d, 7.5
H-106.62, t, 7.56.62, t, 7.5
H-126.56, d, 7.56.56, d, 7.5
H-142.38, m2.38, m
H-195.32, q, 7.05.32, q, 7.0
H-214.01, s4.01, s

Structural Relationships and Biosynthetic Postulations

The structure of this compound is intrinsically linked to the broader family of Gelsemium alkaloids, and its formation in the plant can be explained through proposed biosynthetic pathways.

Gelsemium alkaloids are a diverse group of monoterpenoid indole (B1671886) alkaloids (MIAs) that are classified into several structural types, including the sarpagine-, koumine-, gelsemine-, and humantenine-types. nih.govresearchgate.net this compound belongs to the humantenine-type, which is characterized by a complex, rearranged hexacyclic cage structure featuring a spiro-oxindole core. researchgate.net

Biogenetically, these varied alkaloid skeletons are all believed to originate from a common precursor, the indole alkaloid strictosidine. mdpi.com The structural diversity arises from different enzymatic transformations and rearrangements of intermediates downstream from strictosidine. The indole-containing alkaloids, such as those of the sarpagine-type, are considered biosynthetic precursors to the more complex oxindole alkaloids. nih.gov This suggests a close biogenetic relationship where humantenine-type alkaloids like this compound are derived from sarpagine-type intermediates. nih.gov

The biosynthesis of monoterpenoid oxindole alkaloids (MOAs) is understood to be an oxidative process branching off from the main monoterpenoid indole alkaloid (MIA) pathway. nih.gov

The proposed pathway begins with the universal MIA precursor, strictosidine, which is formed by the condensation of tryptamine (B22526) and secologanin. mdpi.com Following the deglycosylation of strictosidine, a series of intermediates are formed. It is postulated that sarpagine-type indole alkaloids serve as the direct precursors for the humantenine-type oxindoles. nih.gov The key transformation is a rearrangement of the indole nucleus into the spiro-oxindole scaffold. This oxidative rearrangement, likely enzyme-mediated, converts the indole ring into the characteristic C-7 spiro-linked oxindole structure seen in this compound and Humantenirine. Further downstream modifications, such as hydroxylation, methylation, and in the case of this compound, demethylation, lead to the final diverse structures observed in the Gelsemium genus. nih.govnih.gov

Metabolic Pathways and Biotransformation Studies of Rankinidine

Comparative Interspecies Metabolism of Rankinidine

Evaluation in Caprine Liver Microsomes (GLMs)

The in vitro metabolism of this compound, a humantenine-type alkaloid isolated from the genus Gelsemium, has been investigated using caprine liver microsomes (GLMs) to understand its biotransformation pathways. nih.gov In these studies, oxidation was identified as the primary metabolic pathway for this compound in GLMs. nih.gov

A total of eleven metabolites, designated M1 through M11, were identified, arising from five main metabolic pathways. nih.gov These pathways include demethylation (resulting in M1), reduction (M2), oxidation at various positions (M3-M5), a combination of oxidation and reduction (M6-M10), and a combination of demethylation and oxidation (M11). nih.gov The significant role of oxidation in the metabolism of this compound in goats suggests a high capacity for oxidative biotransformation in this species. nih.gov

The table below summarizes the metabolites of this compound identified in caprine liver microsomes, along with their proposed metabolic pathways.

Metabolitem/zProposed Metabolic Pathway
M1 327.1693Demethylation
M2 339.1688Reduction
M3 357.1793Oxidation
M4 357.1793Oxidation
M5 357.1793Oxidation
M6 355.1644Oxidation and Reduction
M7 355.1644Oxidation and Reduction
M8 355.1644Oxidation and Reduction
M9 355.1644Oxidation and Reduction
M10 355.1644Oxidation and Reduction
M11 343.1654Demethylation and Oxidation

Data sourced from Chen et al. (2022) nih.gov

Analysis of Qualitative and Quantitative Species-Specific Metabolic Differences

Comparative in vitro studies of this compound metabolism have revealed significant qualitative and quantitative species-specific differences. nih.gov These studies have typically involved liver microsomes from humans (HLMs), rats (RLMs), goats (GLMs), and pigs (PLMs). nih.gov

The metabolism of this compound exhibits distinct variations across these species. nih.gov Notably, the oxidative capacity for this compound was found to be highest in pigs and goats, with oxidation being the predominant metabolic pathway in these animals. nih.gov In contrast, the primary metabolic pathways in humans and rats were determined to be demethylation and reduction. nih.gov

These interspecies differences in metabolic pathways are crucial for understanding the varying toxicity of this compound among different species. nih.gov The findings from these comparative studies provide a foundation for further in vivo research and contribute to elucidating the mechanisms behind the species-specific toxicity of Gelsemium alkaloids. nih.gov

The following table provides a comparative overview of the primary metabolic pathways of this compound in different species.

SpeciesPrimary Metabolic Pathway(s)
Human Demethylation, Reduction
Rat Demethylation, Reduction
Goat Oxidation
Pig Oxidation

Data sourced from Chen et al. (2022) nih.gov

Methodological Advancements in this compound Metabolism Research

High-Resolution Mass Spectrometry for Metabolite Identification (e.g., LC/QTOF, HPLC/QqTOF-MS)

High-resolution mass spectrometry (HR-MS) techniques, such as liquid chromatography/quadrupole time-of-flight mass spectrometry (LC/QTOF), have been instrumental in the identification and characterization of this compound metabolites. nih.gov These advanced analytical methods offer high accuracy and sensitivity, which are essential for distinguishing between metabolites with similar masses and for elucidating their structures. nih.gov

The application of LC/QTOF in the study of this compound metabolism has enabled the identification of a wide range of metabolites in vitro. nih.gov By analyzing the MS/MS data and LC/MS peak areas obtained in positive ion mode, researchers have been able to propose the structures of various metabolites and map out the primary metabolic pathways. nih.gov This approach has been successfully used to compare the in vitro metabolism of this compound across different species, including humans, pigs, goats, and rats. nih.gov The development of HR-MS instrumentation and new data processing techniques has significantly improved the quality and productivity of metabolite identification processes. nih.gov

Application of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) in Toxicokinetic Studies of Gelsemium Alkaloids

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the toxicokinetic studies of Gelsemium alkaloids. nih.gov This technique provides excellent sensitivity, good separation ability, a wide application range, and strong specificity, making it well-suited for the analysis of alkaloids in complex biological matrices. nih.gov

A sensitive and rapid UPLC-MS/MS method has been developed for the simultaneous detection of eleven Gelsemium alkaloids in rat plasma. nih.gov This method utilizes a Waters UPLC BEH C18 column for chromatographic separation, with a mobile phase consisting of methanol (B129727) and water (containing 0.1% formic acid) in a gradient elution. nih.gov Multiple reactions are monitored, and positive electrospray ionization is used for quantitative analysis. nih.gov This methodology has been successfully applied to investigate the toxicokinetic behavior of these alkaloids in rats following intravenous administration. nih.gov The results from such studies provide a basis for the pharmacology and toxicology of Gelsemium alkaloids and offer scientific evidence for their clinical use. nih.govnih.gov

Pharmacological Investigations and Mechanistic Insights

Neurotransmitter System Modulation by Rankinidine

Investigations into the pharmacological profile of this compound have included examining its effects on neurotransmitter systems.

Implications for Neuropharmacological Research

The study of alkaloids from Gelsemium species, including this compound, is relevant to neuropharmacological research due to the known effects of these plants on the nervous system. Gelsemium species have been traditionally used as nervous system relaxants and are known for their toxicity, which is attributed to their alkaloid components. researchgate.netresearchgate.netnih.gov Research utilizing network pharmacology and molecular docking has explored the potential targets of Gelsemium alkaloids, identifying interactions with key proteins such as MAPK3, SRC, MAPK1, NMDAR2B, and NMDAR2A. researchgate.net These findings suggest that Gelsemium alkaloids can influence pathways related to neurotoxicity and potentially other neurological processes, highlighting the broader implications for neuropharmacological research into these compounds. researchgate.netnih.gov

Explorations of Biological Activities of this compound Derivatives (e.g., N-Demethoxythis compound)

N-Demethoxythis compound, a derivative of this compound, is a bioactive indole (B1671886) alkaloid that has been the subject of investigations into various biological activities. ontosight.ai

Anti-inflammatory Actions and Cytokine Modulation

N-Demethoxythis compound has demonstrated potent anti-inflammatory activity. ontosight.ai Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes. ontosight.ai The modulation of pro-inflammatory cytokines is a key mechanism in mitigating inflammatory responses. phcogj.com

Antimicrobial Efficacy

Research indicates that N-Demethoxythis compound exhibits antimicrobial activity. ontosight.ai The compound has shown activity against a range of microorganisms, including both bacteria and fungi. ontosight.ai This suggests potential for its use in addressing microbial infections. mdpi.comnih.govresearchgate.net

Antioxidant Properties and Oxidative Stress Mitigation

N-Demethoxythis compound has also been investigated for its antioxidant properties. ontosight.ai Studies suggest that the compound may have potential applications in the prevention and treatment of diseases related to oxidative stress. ontosight.aimdpi.comnih.govtdx.cat Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species, and their ability to mitigate oxidative stress is relevant to various health conditions. phcogj.comtdx.catnih.gov

Receptor and Enzyme Interaction Profiling for this compound Analogs

Investigating how this compound and its analogs interact with specific receptors and enzymes is crucial for understanding their potential biological effects and mechanisms of action. These studies often involve both experimental binding assays and computational modeling techniques.

Ligand-Protein Binding Studies (e.g., EGFR, JAK1, AKT1 with 11-hydroxyrankinidin)

Ligand-protein binding studies provide experimental evidence of the interaction between a compound and a biological target. For this compound analogs, such as 11-hydroxyrankinidin, these studies have explored interactions with key proteins involved in cellular signaling pathways, including Epidermal Growth Factor Receptor (EGFR), Janus Kinase 1 (JAK1), and AKT1. frontiersin.orgdntb.gov.uaresearchgate.net

Research using network pharmacology and experimental verification has indicated that 11-hydroxyrankinidin can bind to the active pockets of EGFR, JAK1, and AKT1. frontiersin.orgdntb.gov.uaresearchgate.net These proteins are significant targets as they are involved in various cellular processes, and their dysregulation is implicated in diseases like cancer and neuropathic pain. frontiersin.orgnih.gov Specifically, 11-hydroxyrankinidin has shown a notable affinity for EGFR, exhibiting the lowest binding energy among the tested compounds for this target in one study. frontiersin.org The stability of the 11-hydroxyrankinidin-EGFR complex has been assessed through molecular dynamics simulations, suggesting a stable interaction. frontiersin.orgdntb.gov.uaresearchgate.net

While specific IC50 or binding affinity values for 11-hydroxyrankinidin against EGFR, JAK1, and AKT1 from direct binding assays were not prominently detailed in the search results, the molecular docking and simulation studies strongly suggest potential inhibitory activity by indicating favorable binding interactions with the active sites of these proteins. frontiersin.orgdntb.gov.uaresearchgate.net

Molecular Docking and Dynamics Simulation Approaches for Target Identification

Computational approaches, such as molecular docking and dynamics simulations, play a significant role in predicting potential protein targets and understanding the nature of interactions between ligands and proteins. nih.govekb.egnih.gov These methods are valuable for identifying potential biological targets for this compound and its analogs and for gaining insights into their binding modes and stability. nih.govekb.egnih.gov

Molecular docking is used to predict the preferred orientation (binding mode) of a ligand within a protein's binding site and to estimate the binding affinity. nih.govnih.govunpad.ac.id For Gelsemium alkaloids, including studies that would be relevant to understanding this compound analogs, docking simulations have been employed to evaluate interactions with various targets. nih.govmdpi.commdpi.comresearchgate.netmdpi.comresearchgate.net For instance, molecular docking has been used to assess the binding of 11-hydroxyrankinidin to EGFR, JAK1, and AKT1, suggesting that it can form stable complexes through interactions like hydrogen bonds within the active pockets of these proteins. frontiersin.orgdntb.gov.uaresearchgate.net

Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.net This provides information about the stability of the complex and the fluctuations of the ligand within the binding site, offering a more realistic view of the interaction compared to static docking poses. nih.govresearchgate.net As mentioned, molecular dynamics simulations of the 11-hydroxyrankinidin-EGFR complex have indicated its relative stability. frontiersin.orgdntb.gov.uaresearchgate.net These computational techniques complement experimental studies by providing mechanistic insights at the atomic level and guiding further experimental investigations. nih.gov

Comparative Pharmacological Spectrum within Gelsemium Alkaloids

The Gelsemium genus is known to produce a diverse array of monoterpenoid indole alkaloids, including gelsemine (B155926), koumine (B8086292), gelsenicine, and this compound, among others. tandfonline.comxiahepublishing.commdpi.comresearchgate.netwikipedia.orgmedchemexpress.comfrontiersin.orgresearchgate.netnih.govsemanticscholar.orgnih.govnih.gov These alkaloids exhibit a range of pharmacological activities, and comparing the spectrum of activity for this compound with other Gelsemium alkaloids helps to position its potential therapeutic relevance.

While gelsemine and koumine are among the most extensively studied Gelsemium alkaloids in terms of their pharmacological activities, research on this compound is also contributing to the understanding of the genus's therapeutic potential. semanticscholar.orgnih.gov Gelsemium alkaloids collectively have shown diverse bioactivities, including analgesic, anti-tumor, anxiolytic, immunosuppressive, and anti-inflammatory effects. tandfonline.comxiahepublishing.commdpi.comwikipedia.orgfrontiersin.orgsemanticscholar.orgnih.govfrontiersin.org

Gelsemine, for instance, is known for its activity as a glycine (B1666218) receptor agonist and has been investigated for neuroprotective, analgesic, and anxiolytic properties. mdpi.comwikipedia.orgresearchgate.netthegoodscentscompany.comresearchgate.net Koumine has demonstrated anti-inflammatory and analgesic effects, acting through mechanisms that may involve pathways like NF-κB and the NLRP3 inflammasome. frontiersin.orgfrontiersin.org Gelsenicine is recognized for its toxicity, and computational studies have explored its potential interaction with acetylcholine (B1216132) receptors. researchgate.net

Toxicological Considerations and Species Specific Susceptibility

Mechanistic Basis of Rankinidine Toxicity

The toxic effects of this compound are primarily mediated through the formation of reactive metabolites via specific metabolic pathways.

Metabolic studies on this compound have identified several biotransformation pathways, including demethylation, reduction, and oxidation uni.lu. Notably, the dehydrogenation metabolic pathway has been suggested as a potential toxic route for this compound uni.luru.ac.zauni.luuni.luresearchgate.netmdpi.com. This is consistent with the known toxicity mechanisms of many pyrrolizidine (B1209537) alkaloids (PAs), where dehydrogenation of the necine base leads to the formation of highly reactive pyrrolic metabolites wikipedia.orgnih.gov. These reactive intermediates can alkylate cellular macromolecules, causing damage that culminates in toxicity, particularly in the liver nih.gov.

Research comparing the in vitro metabolism of this compound in liver microsomes from different species has shown variations in the formation of dehydrogenated metabolites uni.luuni.luuni.luresearchgate.netmdpi.comresearchgate.net. For instance, studies using human and rat liver microsomes indicated higher peak intensities of dehydrogenated metabolites (identified as M2 and M3 in some studies) compared to those observed in pig and goat liver microsomes uni.luru.ac.zauni.luuni.luresearchgate.netmdpi.com. This suggests a potentially greater capacity for the formation of toxic metabolites via dehydrogenation in humans and rats.

The qualitative and quantitative differences observed in the metabolic profiles of this compound across species are strongly linked to their varying toxicological responses uni.luresearchgate.net. The balance between metabolic activation pathways (leading to toxic metabolites like dehydrogenated forms) and detoxification pathways (such as N-oxidation or demethylation) is a key determinant of species susceptibility wikipedia.orgnih.gov.

Studies comparing this compound metabolism in human, rat, pig, and goat liver microsomes revealed that while oxidation was a main metabolic pathway in pigs and goats, demethylation and reduction pathways showed higher activity in humans and rats uni.luresearchgate.net. The relatively higher production of dehydrogenated metabolites and lower production of potentially detoxified metabolites (like the demethylated metabolite M1) in human and rat liver microsomes, compared to pig and goat liver microsomes, suggests a metabolic basis for the observed differences in toxicity uni.luuni.lu. This differential metabolism contributes to a higher effective dose of toxic metabolites in more susceptible species.

Comparative metabolism studies on other PAs, such as senecionine (B1681732), further illustrate this link. Species differences in the formation of the toxic pyrrolic metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), and the detoxification product, senecionine N-oxide, have been correlated with species susceptibility to PA intoxication nih.govcenmed.com.

Factors Influencing Interspecies Differences in this compound Toxicity

The variations in the metabolic handling of this compound across species are primarily attributed to differences in the activity and expression of drug-metabolizing enzymes, particularly those located in the hepatic microsomes.

Hepatic microsomal enzymes, predominantly cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs), are central to the metabolism of pyrrolizidine alkaloids, including the processes of bioactivation and detoxification nih.govwikipedia.orgthegoodscentscompany.com. CYP enzymes are generally involved in the activation of PAs to their toxic pyrrolic metabolites through dehydrogenation, while FMOs are primarily responsible for the formation of less toxic N-oxides nih.govwikipedia.org.

Significant interspecies differences exist in the activity and expression levels of these hepatic microsomal enzymes nih.govmdpi.com. These variations directly influence the rates at which this compound is metabolized via different pathways, leading to diverse metabolic profiles across species nih.govcenmed.comwikipedia.org. For example, differences in the composition and levels of CYP450 enzymes in the livers of different species are suggested to contribute to the observed variations in the formation of dehydrogenated and demethylated metabolites of this compound uni.luuni.lu. Studies on senecionine metabolism have shown that the concentrations and isoforms of P450 enzymes significantly influence the formation of toxic DHP, while FMOs have a greater impact on the formation of the detoxifying N-oxide wikipedia.org. Furthermore, FMO activity has been shown to vary between species, such as being greater in sheep compared to cattle wikipedia.org.

Research indicates that predicting the metabolic fate and toxicity of xenobiotics is challenging due to these substantial inter-species and even intra-species differences in biotransformation processes catalyzed by hepatic enzymes mdpi.com.

The existence of significant interspecies differences in the metabolism and toxicity of this compound and other PAs has critical implications for risk assessment in diverse organisms, including livestock and humans. Species vary considerably in their susceptibility to PA toxicity, with cattle, horses, farmed deer, and pigs generally being more susceptible than sheep and goats nih.gov.

Understanding the species-specific metabolic pathways and the factors influencing enzyme activities is essential for accurately predicting the toxic potential of this compound in different populations uni.luresearchgate.net. Generic default uncertainty factors typically used in chemical risk assessment to extrapolate from animal toxicity data to humans may not adequately account for the magnitude of these interspecies differences in metabolism and toxicokinetics.

Therefore, conducting reliable risk assessments for this compound in diverse organisms necessitates the use of chemical-specific and species-specific metabolic data mdpi.com. Relying solely on toxicity data or metabolic profiles from a single species, such as rats, may not accurately reflect the situation in other species, including humans, due to marked differences in metabolic capabilities wikipedia.org. Incorporating data on species-specific enzyme expression and activities into physiologically-based kinetic (PBK) models can improve the accuracy of risk assessments by providing a better estimation of internal exposure to toxic metabolites in different organisms mdpi.com.

Comparative In Vitro Metabolism of this compound in Liver Microsomes

SpeciesMain Metabolic Pathways ObservedKey Metabolites with Higher Relative AbundanceSuggested Susceptibility (Based on Metabolic Profile)
HumanDemethylation, Reduction, OxidationDehydrogenated metabolites (M2, M3) uni.luuni.luuni.lumdpi.comHigher uni.luuni.lu
RatDemethylation, Reduction, OxidationDehydrogenated metabolites (M2, M3) uni.luuni.luuni.lumdpi.comHigher uni.luuni.lu
PigOxidation, Demethylation, ReductionOxidation products uni.luresearchgate.net, Demethylated metabolite (M1) uni.luuni.lumdpi.comLower uni.luuni.lu
GoatOxidation, Demethylation, ReductionOxidation products uni.luresearchgate.net, Demethylated metabolite (M1) uni.luuni.lumdpi.comLower uni.luuni.lu

Note: Relative abundance based on peak intensities in in vitro liver microsomal studies. uni.luuni.luuni.lumdpi.com

Comparative In Vitro Metabolism of Senecionine in Hepatic Microsomes

SpeciesPyrrolic Metabolite (DHP) Formation Rate (nmol/mg protein)N-oxide Formation Rate (nmol/mg protein)DHP/N-oxide RatioSuggested Resistance Factor (vs. Cattle) nih.gov
Guinea Pig39.9 cenmed.comMinor differences cenmed.com--
Rat7.5 (range 0.07-7.5) cenmed.comMinor differences cenmed.com--
HamsterHigh nih.govLower nih.gov2.29 nih.gov-
SheepMuch lower nih.govMajor metabolite nih.gov0.26 nih.gov~20 times more plant material needed nih.gov
Cattle-Lower than sheep wikipedia.org-1 (Baseline) nih.gov
Rabbit----
Japanese Quail---
Chicken---
Horse---

Note: Data compiled from multiple sources with varying experimental conditions and specific PAs, illustrating general trends in species differences. nih.govnih.govcenmed.comwikipedia.org

Future Directions and Research Opportunities

Advancements in Synthetic Chemistry for Complex Rankinidine Analogs

The structural complexity of this compound presents both challenges and opportunities for synthetic chemists. Future efforts in this area are directed towards developing more efficient and stereoselective total syntheses of this compound and its analogs. Novel synthetic methodologies, such as copper(II)-mediated oxidative coupling and enol-oxonium cyclization cascades, are being explored to construct the intricate polycyclic skeleton of spirocyclic oxindoles like this compound. whiterose.ac.ukresearchgate.net The development of concise and enantioselective syntheses is crucial for accessing sufficient quantities of scarcely available natural products and for creating structurally related analogs with potentially altered biological activities. northwestern.eduscientificupdate.com These advancements not only provide access to this compound and its derivatives for further study but also contribute to the broader field of natural product synthesis by developing new chemical reactions and strategies. escholarship.orguga.edu

In Vivo Metabolic and Toxicokinetic Studies of this compound

Understanding the in vivo fate of this compound is critical for evaluating its biological activity and potential toxicity. Research into the metabolism and toxicokinetics of this compound in different species is an active area. Studies have already begun to compare the in vitro metabolism of this compound in liver microsomes from various species, including humans, rats, goats, and pigs, using techniques like liquid chromatography/quadrupole time-of-flight mass spectrometry (LC/QTOF). researchgate.netresearchgate.netresearchgate.net These studies have identified several metabolic pathways, including demethylation, reduction, and oxidation, and have revealed species-specific differences in metabolic profiles. researchgate.netresearchgate.net For instance, oxidation was found to be the main metabolic pathway in pig and goat liver microsomes, while demethylation and reduction abilities were higher in humans and rats. researchgate.net Future in vivo studies are needed to build upon these findings, providing a more complete picture of this compound's absorption, distribution, metabolism, and excretion in living organisms. nih.govscienceopen.com Such studies will help elucidate the reasons behind observed species-specific toxicity differences of Gelsemium alkaloids. researchgate.netxiahepublishing.com

Table 1: In Vitro Metabolic Pathways of this compound in Liver Microsomes

Metabolic PathwayMetabolites Identified (Example)Observed Species DifferencesAnalytical Method
DemethylationM1Higher ability in humans and ratsLC/QTOF
ReductionM2Higher ability in humans and ratsLC/QTOF
OxidationM3-M5Main pathway in pigs and goats; highest ability in pigs and goatsLC/QTOF
Oxidation and ReductionM6-M10Species-specific qualitative and quantitative differencesLC/QTOF
Demethylation and OxidationM11Species-specific qualitative and quantitative differencesLC/QTOF

*Based on research comparing metabolism in human, rat, goat, and pig liver microsomes. researchgate.netresearchgate.net

Deeper Elucidation of Molecular Mechanisms and Specific Biological Targets

Identifying the specific molecular mechanisms and biological targets of this compound is essential for understanding its pharmacological and toxicological effects. While Gelsemium alkaloids are known to interact with various targets, including enzymes in the Gly and GABA pathways and membrane ion channel receptors, the precise interactions of this compound require further investigation. researchgate.net Network pharmacology approaches, combined with experimental verification and molecular docking, are valuable tools for predicting potential targets and pathways involved in the activity of Gelsemium alkaloids. nih.govnih.govresearchgate.net Future research should focus on applying these methods specifically to this compound to identify its primary binding partners and the downstream signaling cascades they influence. nih.gov Studies on related Gelsemium alkaloids have indicated involvement of pathways such as the calcium signaling pathway and MAPK signaling pathway, suggesting potential areas for exploring this compound's effects. nih.govnih.gov Deeper mechanistic studies are needed to correlate the observed metabolic fate of this compound with its interactions at the molecular level. researchgate.net

Development of Novel Analytical Methodologies for this compound Research

Accurate and sensitive analytical methods are fundamental for the detection, quantification, and metabolic profiling of this compound in complex biological matrices and reaction mixtures. While techniques like UPLC-MS/MS and LC-QTOF have been successfully applied to study this compound and other Gelsemium alkaloids, there is a continuous need for the development of novel and improved analytical methodologies. researchgate.netresearchgate.netnih.govscienceopen.com Future research could focus on developing highly sensitive methods for detecting low concentrations of this compound and its metabolites, improving separation techniques for complex mixtures of alkaloids, and developing methods for chiral analysis of this compound and its analogs if stereoisomers are relevant to their activity. Advancements in analytical chemistry will support more precise toxicokinetic studies, metabolic profiling, and the analysis of this compound in synthetic reaction mixtures.

Bioinformatics and Network Pharmacology Approaches for Comprehensive Understanding

Bioinformatics and network pharmacology offer powerful tools for integrating diverse datasets and providing a holistic view of this compound's interactions within biological systems. nih.govresearchgate.netmdpi.com Future research can leverage these approaches to analyze genomic, proteomic, and metabolomic data to identify potential biological targets and pathways affected by this compound exposure. researchgate.netscispace.com Constructing and analyzing compound-target and target-pathway networks can help to unravel the complex mechanisms underlying the effects of this compound and to identify key nodes in these networks that could serve as potential therapeutic targets or indicators of toxicity. nih.govnih.govresearchgate.net These computational approaches can guide experimental design and prioritize specific areas for in-depth laboratory investigation, contributing to a more comprehensive understanding of this compound's biological profile. nih.govnih.govresearchgate.net

Q & A

Q. What are the primary metabolic pathways of Rankinidine identified in current research?

this compound undergoes five main metabolic pathways: demethylation, reduction, oxidation at distinct positions, combined oxidation-reduction, and demethylation-oxidation. These pathways were elucidated using high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (LC-QTOF) to analyze liver microsomes from humans, rats, goats, and pigs. Interspecies comparisons revealed that oxidation dominates in pigs and goats, while demethylation and reduction are predominant in humans and rats. This methodology enables precise metabolite identification and pathway mapping .

Q. How can researchers accurately identify this compound in complex biological matrices?

LC-QTOF is the gold standard for identifying this compound and its metabolites in biological samples. The method combines chromatographic separation with high-resolution mass spectrometry, allowing for exact mass measurements and structural characterization via MS/MS fragmentation patterns. Researchers should optimize collision energy and ionization parameters (e.g., positive ion mode) to enhance sensitivity. Cross-referencing with synthesized standards (e.g., 11-hydroxythis compound) and structural analogs (e.g., humantenine) further validates identifications .

Q. What in vitro models are validated for studying this compound metabolism?

Liver microsomes (HLMs, RLMs, GLMs, PLMs) are widely used for in vitro metabolic studies. These models allow species-specific comparisons of metabolic stability and enzyme kinetics. To ensure reproducibility, adhere to NIH guidelines for experimental reporting, including microsome preparation protocols, incubation conditions (e.g., NADPH concentration), and validation of negative controls. Supporting data (e.g., time-course metabolite formation) should be archived in supplementary materials .

Advanced Research Questions

Q. How can experimental designs account for species-specific differences in this compound metabolism?

To address interspecies variability, employ a comparative framework:

  • Step 1: Conduct parallel incubations across species (human, rat, goat, pig) under identical conditions.
  • Step 2: Quantify metabolite formation rates using LC-MS peak area ratios.
  • Step 3: Apply statistical analyses (e.g., ANOVA) to identify significant differences in pathway dominance.
  • Step 4: Correlate findings with cytochrome P450 isoform expression data to explain mechanistic disparities.
    This approach clarifies metabolic divergence and informs translational studies .

Q. What methodologies resolve contradictions in interspecies metabolic data for this compound?

Contradictions arise from differential enzyme activity or unaccounted variables (e.g., genetic polymorphisms). Mitigate these by:

  • Replication: Repeat experiments with microsomes from multiple donors/species.
  • Inhibitor Studies: Use isoform-specific CYP inhibitors to pinpoint enzymes driving metabolic pathways.
  • Meta-Analysis: Compare results with published data on structurally related alkaloids (e.g., humantenirine) to identify conserved trends.
    Document methodological details rigorously to enable cross-study validation .

Q. What strategies validate the structural elucidation of novel this compound metabolites?

Validation requires a multi-tiered approach:

  • Tier 1: Match MS/MS spectra to synthetic standards (if available).
  • Tier 2: Perform NMR spectroscopy on isolated metabolites to confirm proposed structures.
  • Tier 3: Use computational tools (e.g., molecular docking) to predict metabolite stability and enzyme binding affinities.
  • Tier 4: Cross-validate findings with isotopic labeling (e.g., deuterated this compound) to trace metabolic transformations.
    Publish raw spectral data and computational parameters in open-access repositories for peer scrutiny .

Methodological Considerations

  • Data Reproducibility: Follow Beilstein Journal guidelines for experimental documentation, ensuring all protocols (e.g., microsome incubation, LC-QTOF parameters) are exhaustively detailed .
  • Statistical Rigor: Adopt NIH-recommended statistical frameworks for preclinical studies, including power analysis and correction for multiple comparisons .
  • Literature Integration: Use systematic reviews to contextualize findings within broader alkaloid research, citing primary sources to avoid redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rankinidine
Reactant of Route 2
Rankinidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.